molecular formula C15H11NO3 B2720236 4-[(2-Cyanobenzyl)oxy]benzoic acid CAS No. 1015852-94-4

4-[(2-Cyanobenzyl)oxy]benzoic acid

Cat. No.: B2720236
CAS No.: 1015852-94-4
M. Wt: 253.257
InChI Key: XKECNJPQFMMODS-UHFFFAOYSA-N
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Description

4-[(2-Cyanobenzyl)oxy]benzoic acid is a benzoic acid derivative characterized by a 2-cyanobenzyloxy substituent at the 4-position of the benzene ring. The compound’s structure combines a polar cyano (-CN) group with the carboxylic acid (-COOH) functionality, conferring unique physicochemical properties.

Properties

IUPAC Name

4-[(2-cyanophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-12-3-1-2-4-13(12)10-19-14-7-5-11(6-8-14)15(17)18/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECNJPQFMMODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyanobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid and 2-cyanobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-hydroxybenzoic acid is reacted with 2-cyanobenzyl bromide under reflux conditions to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyanobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenol and benzyl derivatives.

Scientific Research Applications

4-[(2-Cyanobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Cyanobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can act as a ligand, binding to active sites and modulating the activity of the target molecule. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Functional Groups
4-[(2-Cyanobenzyl)oxy]benzoic acid 2-Cyanobenzyloxy C₁₅H₁₁NO₃ 253.26 (calculated) -COOH, -CN
4-[(4-Bromobenzyl)oxy]benzoic acid 4-Bromobenzyloxy C₁₄H₁₁BrO₃ 307.14 -COOH, -Br
2-[(3,4-Dichlorobenzyl)oxy]benzoic acid 3,4-Dichlorobenzyloxy C₁₄H₁₀Cl₂O₃ 297.14 -COOH, -Cl (×2)
4-(4-Nitrobenzylideneamino)benzoic acid 4-Nitrobenzylideneamino C₁₄H₁₀N₂O₄ 270.24 -COOH, -NO₂, imine linkage
4-((11-Acryloyloxy)undecyloxy)benzoic acid Long alkyl chain + acrylate C₂₁H₃₀O₅ 362.46 -COOH, ester, acrylate

Key Observations :

  • Electron Effects : The -CN group in the target compound is more electron-withdrawing than -Br or -Cl, likely increasing the acidity of the -COOH group compared to halogenated analogs .
  • Solubility: Polar substituents (-CN, -NO₂) may enhance solubility in polar solvents compared to alkylated derivatives (e.g., 4-((11-acryloyloxy)undecyloxy)benzoic acid) .
  • Reactivity: The nitro group in 4-(4-nitrobenzylideneamino)benzoic acid introduces redox activity, whereas the cyano group may participate in nucleophilic additions or hydrolysis under specific conditions .

Physicochemical Properties

  • Acidity : The -CN group’s strong electron-withdrawing nature lowers the pKa of the -COOH group relative to alkyl-substituted analogs (e.g., 4-alkylbenzoic acids in ) .
  • Thermal Stability : Halogenated derivatives (e.g., bromo, chloro) may exhibit higher thermal stability due to stronger C-X bonds compared to the -CN group .
  • Crystallinity: Long alkyl chains (e.g., in 4-((11-acryloyloxy)undecyloxy)benzoic acid) promote liquid crystalline behavior, whereas aromatic substituents (e.g., cyano, bromo) favor crystalline solid states .

Biological Activity

4-[(2-Cyanobenzyl)oxy]benzoic acid, a compound with the molecular formula C15_{15}H11_{11}NO3_3, has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a cyanobenzyl ether substituent, which is crucial for its biological activity. The structural representation is as follows:

  • Molecular Formula : C15_{15}H11_{11}NO3_3
  • SMILES Notation : C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)C#N
  • InChI : InChI=1S/C15H11NO3/c16-12-5-3-10(4-6-12)14(19)18-8-9-1-2-11(7-9)15(17)13/h1-7,14H,8H2,(H,17,19)

1. Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce nociceptive responses in a dose-dependent manner. This analgesic effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Dosage (mg/kg) Nociceptive Response Time (s)
12.5Increased
50Increased
100Markedly increased

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various studies. It significantly reduces pro-inflammatory cytokines such as TNF-α and IL-1β in animal models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests that it may be beneficial in treating acute inflammatory conditions.

Treatment Group TNF-α Level (pg/mL) IL-1β Level (pg/mL)
Control150200
Treatment (500 mg/kg)5070

3. Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Study on Analgesic and Anti-inflammatory Effects

A study conducted on Wistar rats evaluated the analgesic and anti-inflammatory effects of the compound. The results indicated that administration of this compound at varying doses led to a significant reduction in pain responses compared to control groups receiving saline or other NSAIDs.

Toxicity Assessment

Toxicological evaluations have shown that while the compound possesses potent biological activities, it also requires careful dosage management to avoid adverse effects commonly associated with NSAIDs, such as gastric mucosal damage.

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